molecular formula C9H3Cl2F3N2O2 B3004326 6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone CAS No. 400087-22-1

6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone

Cat. No. B3004326
CAS RN: 400087-22-1
M. Wt: 299.03
InChI Key: NXMAMFDGAPKQSO-UHFFFAOYSA-N
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Description

6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone, also known as 6,8-DCQ, is a quinazolinone derivative that has recently been studied for its potential biological applications. This compound has been found to have a wide range of biological activities, including antimicrobial, antifungal, insecticidal, and antiviral properties. It has also been studied as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, 6,8-DCQ has been used in laboratory experiments to investigate its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivatives

6,8-Dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone, a quinazolinone derivative, has been studied for its synthesis and potential derivatives. For instance, studies have described the synthesis of various 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, which can be further modified to produce ethers, esters, and sulfonates through treatment with different chemical reagents (Badr, El-Sherief, & Mahmoud, 1980). This demonstrates the compound's versatility in chemical synthesis.

Pharmacological Activities

Quinazolinone derivatives, including the specific compound , have been extensively researched for various pharmacological properties. For example, some 4(3H)-quinazolinones structurally related to 2-methyl-3-o-tolyl-4(3H)-quinazolinone were synthesized and found to have significant anticonvulsant activity (Wolfe et al., 1990).

Antimicrobial and Colorimetric Applications

Quinazolinone-based reactive dyes have been synthesized, which include bromo-quinazolinone derivatives. These dyes have demonstrated good antimicrobial activity and are utilized in colorimetric studies (Patel & Patel, 2012).

Catalytic Applications

Quinazolinone derivatives have been employed as catalysts. For instance, a study on the synthesis of 4(3H)-quinazolinones used magnetic nanoparticles as a highly efficient and separable catalyst, showcasing the compound's role in facilitating chemical reactions (Dadgar & Kalkhorani, 2015).

Cytotoxic Properties

Studies on quinazolinone-triazole hybrids have shown cytotoxic effects against various cell lines, indicating potential applications in cancer research (Hassanzadeh et al., 2019).

Analytical Applications

The compound has been used in the synthesis of chemical sensors. For example, a study developed a fluorescent chemical sensor for Fe3+ ions based on a quinazolinone derivative, demonstrating its application in analytical chemistry (Zhang et al., 2007).

properties

IUPAC Name

6,8-dichloro-3-hydroxy-2-(trifluoromethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2O2/c10-3-1-4-6(5(11)2-3)15-8(9(12,13)14)16(18)7(4)17/h1-2,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMAMFDGAPKQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N(C(=N2)C(F)(F)F)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone

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